
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
説明
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid typically involves the bromination of 2-(cyclopropylmethoxy)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent quality control and safety standards. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent bromination.
化学反応の分析
Substitution Reactions
The bromine atom at position 5 is susceptible to nucleophilic substitution under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
- Reagents/conditions : Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 8 minutes, inert atmosphere) .
- Mechanism : Activation of the aromatic ring by electron-withdrawing groups (carboxylic acid) facilitates bromide displacement.
- Example : Yields up to 87% have been reported for analogous brominated nicotinic acids .
Halogen Exchange
- Reagents : Copper(I) iodide or palladium catalysts enable cross-coupling with halides (e.g., Cl → Br) .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .
- Conditions : Aryl boronic acids, Na₂CO₃, ethanol/water, 80–100°C.
- Example : This reaction is critical for synthesizing biaryl derivatives in medicinal chemistry .
Buchwald-Hartwig Amination
- Catalyst : Pd₂(dba)₃ with Xantphos ligand .
- Conditions : Amines, Cs₂CO₃, toluene, 110°C.
- Application : Introduces amino groups at position 5 for drug-discovery intermediates .
Oxidation
- Carboxylic Acid Stability : The –COOH group resists oxidation under mild conditions but can be decarboxylated under strong oxidative agents (e.g., KMnO₄/H₂SO₄) .
Reduction
- Bromine Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces Br to H, yielding 2-(cyclopropylmethoxy)nicotinic acid .
- Functional Group Interconversion : LiAlH₄ reduces –COOH to –CH₂OH, though this is less common due to competing side reactions .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Esterification
- Reagents : HCl/MeOH or DCC/DMAP .
- Product : Methyl 5-bromo-2-(cyclopropylmethoxy)nicotinate, used in further synthetic steps .
Amidation
Comparative Reaction Data
Mechanistic Insights
- Pd-Catalyzed Couplings : Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, which undergoes transmetalation with boronic acids (Suzuki) or amines (Buchwald-Hartwig) .
- SNAr Reactivity : Electron-withdrawing groups (–COOH, –OCH₂cyclopropyl) activate the ring for nucleophilic attack at position 5 .
科学的研究の応用
Scientific Research Applications of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid
This compound is a heterocyclic compound with the molecular formula and a molecular weight of 272.10 g/mol. It has applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block for synthesizing complex heterocyclic compounds. It is created through the bromination of 2-(cyclopropylmethoxy)nicotinic acid under controlled conditions to ensure bromination occurs selectively at the 5-position of the nicotinic acid ring. It can undergo substitution reactions where the bromine atom is replaced with other functional groups via nucleophilic substitution. It can also participate in oxidation, reduction, and coupling reactions. Specifically, it can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Biology
Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Medicine
Ongoing research explores the potential therapeutic applications of this compound, such as its anti-inflammatory or anticancer properties.
Industry
This compound functions as an intermediate in producing pharmaceuticals and agrochemicals. Industrial production involves multiple steps, including synthesizing intermediate compounds and their subsequent bromination, adhering to quality control and safety standards.
Similar Compounds and Uniqueness
作用機序
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromonicotinic Acid: Similar in structure but lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)nicotinic Acid: Similar but without the bromine atom.
5-Bromo-2-methylpyridine-3-carboxylic Acid: Another brominated nicotinic acid derivative.
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
生物活性
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a bromine atom and a cyclopropylmethoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on available research.
The molecular formula of this compound is CHBrNO. Its structural features include:
- A bromine atom at the 5-position.
- A cyclopropylmethoxy group at the 2-position.
- A carboxylic acid functional group characteristic of nicotinic acids.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may exhibit agonistic or antagonistic properties on nAChRs, influencing neurotransmitter release and neuronal excitability.
- Inflammatory Pathways : Preliminary studies suggest that derivatives of nicotinic acid can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance:
- Case Study : In vitro studies have shown that certain nicotinic acid derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. The bromine substituent in this compound may enhance its efficacy against specific tumor types by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
The antimicrobial properties of nicotinic acid derivatives are well-documented. For example:
- Study Findings : Compounds with similar structures have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects. The mechanism often involves disruption of bacterial cell membranes.
Neuroprotective Effects
There is emerging evidence that nicotinic acid derivatives may offer neuroprotective benefits:
- Research Insights : Studies have indicated that these compounds can protect neurons from oxidative stress and apoptosis, which is significant in neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What synthetic routes are recommended for preparing 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves bromination of a nicotinic acid precursor followed by cyclopropane methoxylation. Key steps include:
- Bromination: Use NBS (N-bromosuccinimide) or Br₂ in acetic acid under controlled temperature (40–60°C) to avoid over-bromination. Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane 1:3) .
- Cyclopropane Methoxylation: React cyclopropanemethanol with the brominated intermediate using Mitsunobu conditions (DIAD, PPh₃) in anhydrous THF. Optimize stoichiometry (1.2–1.5 equivalents of cyclopropanemethanol) to minimize side products .
- Purification: Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) yield >95% purity.
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a multi-technique approach:
- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm molecular ion [M+H]⁺ and assess purity (>98%) .
- NMR: ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.5 ppm (nicotinic H), 3.9 ppm (cyclopropylmethoxy -OCH₂-), and 1.2–1.5 ppm (cyclopropane protons). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) .
- FTIR: Validate the carboxylic acid group (broad ~2500–3300 cm⁻¹ O-H stretch) and ether linkage (~1250 cm⁻¹ C-O-C) .
Q. Advanced: What strategies resolve contradictions in biological activity data across studies using this compound?
Answer:
Discrepancies often arise from batch variability or assay conditions. Mitigate via:
- Batch Standardization: Use DSC (differential scanning calorimetry) to confirm consistent crystallinity (melting point ~180–185°C) .
- Assay Controls: Include positive/negative controls (e.g., known kinase inhibitors) in enzymatic assays to normalize activity readings .
- Solvent Effects: Test activity in DMSO vs. aqueous buffers; aggregation can cause false negatives. Use dynamic light scattering (DLS) to detect particulates .
Q. Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s bromine/cyclopropylmethoxy groups and target active sites (e.g., kinase ATP-binding pockets). Prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with IC50 data to predict optimal substituents for selectivity .
- MD Simulations: Run 100-ns simulations to assess binding stability; RMSD < 2 Å indicates robust target engagement .
Q. Basic: What stability protocols are critical for long-term storage of this compound?
Answer:
- Storage Conditions: Store at −20°C in amber vials under argon. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the cyclopropane ring .
- Degradation Monitoring: Quarterly HPLC checks (compare retention time shifts >5% as failure criteria) .
- Lyophilization: For aqueous stock solutions, lyophilize with trehalose (1:1 w/w) to stabilize the carboxylic acid group .
Q. Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS Assays: Use DCFH-DA in HEK293 cells; pre-treat with compound (10 µM) and induce stress with H₂O₂. Measure fluorescence (Ex/Em 485/535 nm). Normalize to N-acetylcysteine controls .
- Western Blotting: Quantify Nrf2 and HO-1 expression in treated vs. untreated cells. Use β-actin for normalization and triplicate runs to confirm reproducibility .
- Metabolomics: LC-MS-based profiling of glutathione levels to assess redox balance shifts .
Q. Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: MRM mode with transitions m/z 300→182 (quantifier) and 300→154 (qualifier). LLOQ: 1 ng/mL in plasma .
- Sample Prep: Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to reduce matrix effects .
- Validation: Follow FDA guidelines for linearity (R² >0.99), accuracy (85–115%), and precision (CV <15%) .
Q. Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-Up Adjustments: Replace THF with 2-MeTHF for safer Mitsunobu reactions at >100 g scale. Optimize cooling rates during crystallization to prevent amorphous solids .
- Catalyst Screening: Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings (if applicable); latter reduces palladium residues .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
特性
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVQIRJMFHYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201607 | |
Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-57-8 | |
Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。